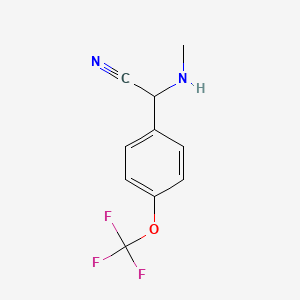

2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile

Description

2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile is a nitrile-containing organic compound featuring a trifluoromethoxy-substituted phenyl ring and a methylamino group. Its molecular formula is C₁₀H₈F₃N₂O, with a molecular weight of 245.2 g/mol (approximated from structurally similar compounds in the evidence) .

Properties

Molecular Formula |

C10H9F3N2O |

|---|---|

Molecular Weight |

230.19 g/mol |

IUPAC Name |

2-(methylamino)-2-[4-(trifluoromethoxy)phenyl]acetonitrile |

InChI |

InChI=1S/C10H9F3N2O/c1-15-9(6-14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5,9,15H,1H3 |

InChI Key |

PBRIMQYVJVXCQE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(C#N)C1=CC=C(C=C1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)benzaldehyde and methylamine.

Formation of Intermediate: The aldehyde group of 4-(trifluoromethoxy)benzaldehyde is reacted with methylamine to form an imine intermediate.

Cyanation: The imine intermediate is then subjected to cyanation using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to form the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The trifluoromethoxy group or the nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce primary amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.

Medicine: It could be explored for its therapeutic properties and potential use in drug development.

Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the nitrile group may play a role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs (e.g., nitrile groups, aryl substitutions, or methylamino derivatives) and are analyzed for comparative insights:

Comparative Analysis

Lipophilicity and Bioavailability

- The trifluoromethoxy group in the target compound increases lipophilicity (logP ~2.5–3.0, estimated) compared to methoxy (-OCH₃) or hydroxymethyl (-CH₂OH) substituents in analogs like De-Xy-[S2200] (logP ~1.2–1.8) . This enhances membrane permeability but may reduce aqueous solubility.

Metabolic Stability

Pharmaceutical Relevance

- The methylamino group in the target compound is critical for interactions with enzymes or receptors, as seen in analogs like DX-CA-[S2200], which act as metabolites in drug development .

- Trifluoromethoxy-substituted compounds are increasingly used in CNS drugs due to their ability to cross the blood-brain barrier .

Limitations and Challenges

- Toxicity Concerns: Methylamino groups can form reactive intermediates (e.g., nitriles metabolized to cyanide), requiring careful toxicological evaluation .

- Synthetic Complexity : Introducing trifluoromethoxy groups demands specialized fluorination techniques, increasing production costs compared to methoxy analogs .

Biological Activity

2-(Methylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile, also known as ML417, is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology. This article reviews the biological activity of this compound, highlighting its interactions with dopamine receptors, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 230.19 g/mol

- CAS Number : 1039814-37-3

The compound features a trifluoromethoxy group which is significant for its biological activity, particularly in modulating receptor interactions.

Interaction with Dopamine Receptors

One of the most notable aspects of ML417 is its selective agonistic activity towards the D3 dopamine receptor (D3R). Research indicates that ML417 promotes β-arrestin translocation and G protein activation specifically through D3R without significant activity at D2 receptors. This selectivity is crucial as it suggests potential therapeutic benefits in treating neuropsychiatric disorders without the side effects commonly associated with broader dopamine receptor activation .

Table 1: D3R Agonist Activity of ML417 Compared to Other Compounds

| Compound | EC50 (nM) | Emax (% Control) | D2R Activity |

|---|---|---|---|

| ML417 | 710 ± 150 | 102 ± 4.2 | Inactive |

| Compound 1 | 278 ± 62 | 36 ± 3.1 | Inactive |

| Compound 2 | 98 ± 21 | 95 ± 6 | >100,000 |

The above table summarizes the effective concentration (EC50) and maximum efficacy (Emax) of ML417 and other related compounds, emphasizing its unique profile as a selective D3R agonist .

Neuroprotective Effects

In addition to its receptor activity, ML417 has shown promise in protecting dopaminergic neurons from degeneration. Studies utilizing induced pluripotent stem cells (iPSCs) demonstrated that ML417 could mitigate neurodegeneration, suggesting its potential utility in treating conditions like Parkinson's disease where dopaminergic neuron loss is prevalent .

Case Study: Neuroprotection in iPSC-Derived Neurons

A significant study investigated the neuroprotective effects of ML417 on iPSC-derived dopaminergic neurons. The results indicated that treatment with ML417 led to a reduction in cell death and improved neuronal survival rates under stress conditions induced by neurotoxic agents. This finding supports the hypothesis that selective D3R agonists may offer novel therapeutic strategies for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of ML417 has revealed insights into how modifications to its structure can enhance or diminish biological activity. The incorporation of various substituents on the phenyl ring was explored to optimize potency and selectivity towards D3R while minimizing interactions with D2R . This ongoing research is critical for developing more effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.